molecular formula C7H7ClN2O2 B8494828 5-Chloro-1-(2,3-epoxypropyl)pyrimidin-2-one

5-Chloro-1-(2,3-epoxypropyl)pyrimidin-2-one

Cat. No.: B8494828
M. Wt: 186.59 g/mol
InChI Key: JJORBTDLCYWNSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-1-(2,3-epoxypropyl)pyrimidin-2-one is a useful research compound. Its molecular formula is C7H7ClN2O2 and its molecular weight is 186.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H7ClN2O2

Molecular Weight

186.59 g/mol

IUPAC Name

5-chloro-1-(oxiran-2-ylmethyl)pyrimidin-2-one

InChI

InChI=1S/C7H7ClN2O2/c8-5-1-9-7(11)10(2-5)3-6-4-12-6/h1-2,6H,3-4H2

InChI Key

JJORBTDLCYWNSG-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CN2C=C(C=NC2=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Aqueous M-sodium hydroxide solution (2.5 ml) was added to a stirred solution of 1-(3-bromo-2-hydroxypropyl)-5-chloropyrimidin-2-one (669 mg) in tetrahydrofuran (50 ml) and the mixture was stirred at room temperature. After 1 h the reaction mixture was evaporated to a yellow solid which was subjected to column chromatography on silica developing and eluting with chloroform-ethanol, 19:1. This gave a white crystalline solid which was recrystallised from ethyl acetate to give white crystals of the title pyrimidinone (59 mg), m.p. 132°-135° C., λmax (EtOH) 227 nm (E11 522), 332.5 nm (E11 160).
[Compound]
Name
M-sodium hydroxide
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
669 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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